molecular formula C15H17N3O3 B2839314 N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-35-1

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2839314
CAS No.: 886896-35-1
M. Wt: 287.319
InChI Key: JESFUTDOPGOILG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule based on the pyrido[1,2-a]pyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry . This specific carboxamide derivative is designed for research applications, particularly in early-stage drug discovery. The core pyridopyrimidine structure is recognized as a privileged scaffold in pharmaceutical research, capable of providing ligands for various biological targets due to its resemblance to nitrogenous bases found in DNA and RNA . Related pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been reported in scientific literature to exhibit promising anticancer activity when screened against panels of human cancer cell lines, highlighting the therapeutic potential of this chemical class . The structural features of this compound—including the 4-oxo group, the 2-hydroxy substituent, and the N-cyclopentyl carboxamide moiety—are potential points for interaction with enzymatic targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in the development of novel inhibitors. Its primary research value lies in its utility as a probe for investigating new biological pathways and as a starting point for the design of potential oncological therapeutics.

Properties

IUPAC Name

N-cyclopentyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-6-7-18-11(8-9)17-14(20)12(15(18)21)13(19)16-10-4-2-3-5-10/h6-8,10,20H,2-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESFUTDOPGOILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the cyclopentyl, hydroxy, and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy as a potential anticancer agent. It has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly:

  • B-cell Non-Hodgkin’s Lymphoma
  • Prostate Cancer
  • Cervical Cancer
  • Chronic Myelogenous Leukemia

In vitro assays demonstrated that N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide induces apoptosis in tumor cells through the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

Case Study 1: In vitro Efficacy against B-cell Non-Hodgkin’s Lymphoma
Researchers treated B-cell lymphoma cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.

Case Study 2: Combination Therapy Potential
In combination with other chemotherapeutic agents, this compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential role in overcoming drug resistance .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituent positions and carboxamide groups. Below is a comparative analysis:

Compound Name Substituents (Position) Carboxamide Group Core Structure Key References
Target Compound 2-OH, 8-Me, 4-Oxo N-Cyclopentyl Pyrido[1,2-a]pyrimidine
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo analog 2-OH, 9-Me , 4-Oxo N-Benzyl Pyrido[1,2-a]pyrimidine
N-(sec-Butyl)-2-methyl-4-oxo analog (9b) 2-Me , 4-Oxo N-sec-Butyl Pyrrolo-thieno-pyrimidine
4-Hydroxyquinolin-2-one bioisostere 4-OH, 2-Oxo Variable Quinoline

Key Observations :

  • Position 8 vs. 9 Methylation: The target compound’s 8-methyl group (vs.
  • Carboxamide Groups : Cyclopentyl (target) vs. benzyl () substituents influence solubility and metabolic stability. Cyclopentyl’s rigidity may reduce off-target interactions compared to flexible alkyl chains (e.g., butyl in ) .
  • Core Structure: Pyrido-pyrimidine (target) vs. pyrrolo-thieno-pyrimidine () cores modify π-π stacking and dipole interactions, impacting binding affinity .
Pharmacological Comparisons
Compound Analgesic Activity (Acetic Acid Writhing Test) Solubility (LogP) Metabolic Stability Key Findings
Target Compound Pending data Estimated ~2.8* High (cyclopentyl) Hypothesized enhanced activity via 8-Me
N-(Benzyl)-9-Me analog () Uniform activity (ED50 ~15 mg/kg) ~2.5 Moderate (benzyl) Bioisosteric to quinoline derivatives
N-sec-Butyl analog () Not reported ~3.2 Low (sec-butyl) Structural focus on thieno-pyrimidine
4-Hydroxyquinolin-2-one ED50 ~20 mg/kg ~1.8 High Benchmark for bioisosteric design

Notes:

  • The target compound’s 8-methyl group is hypothesized to improve analgesic efficacy compared to 9-methyl analogs, as methylation at position 8 was explicitly explored to optimize activity .
  • N-Cyclopentyl vs. N-Benzyl : Cyclopentyl’s lower aromaticity may reduce CYP450-mediated metabolism, enhancing bioavailability compared to benzyl groups .
Mechanistic Insights
  • Steric Effects : The 8-methyl group in the target compound may block metabolic sites or stabilize binding conformations, a hypothesis supported by ’s focus on positional methylation .

Biological Activity

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyrido[1,2-a]pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews its biological activity, including antiviral, anticancer, anti-inflammatory, and other pharmacological properties, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound features a pyrido-pyrimidine core with a cyclopentyl group and a hydroxyl substitution. This unique structure is believed to contribute to its biological activity.

Antiviral Activity

Research indicates that compounds related to the pyrido[1,2-a]pyrimidine class demonstrate significant antiviral effects. For instance, derivatives have shown efficacy against various viruses such as the West Nile Virus and Dengue Virus. A study highlighted that N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibited high antiviral activity with low cytotoxicity against the West Nile fever virus .

Anticancer Activity

In vitro studies have demonstrated that N-cyclopentyl derivatives can act as multikinase inhibitors. Specifically, one derivative showed potent inhibitory activity against CDK4 and CDK6 kinases, which are crucial in cell cycle regulation. The compound induced apoptosis in tumor cells at concentrations ranging from 30 to 100 nM .

Table 1: In Vitro Cytotoxicity of Pyrido[1,2-d]pyrimidines

CompoundCell LineIC50 (µM)
7xK5620.025
7xDU1450.030
7yHCT150.300
7zCAPAN-10.500

This table summarizes the cytotoxic effects of various pyrido[1,2-d]pyrimidines against different cancer cell lines.

Anti-inflammatory Activity

Some benzamide derivatives have been noted for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes and pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor . This suggests that N-cyclopentyl derivatives might also possess similar anti-inflammatory activities.

The mechanism through which N-cyclopentyl derivatives exert their biological effects often involves interaction with specific kinases or receptors. The structural features of these compounds allow them to bind effectively to target sites within cells, influencing pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activities of pyrido[1,2-a]pyrimidine derivatives:

  • Antiviral Study : A derivative was tested against several viruses causing febrile states and showed promising results with low cytotoxicity .
  • Cancer Research : The multikinase inhibitor profile of a related compound was evaluated against a panel of kinases, revealing significant inhibition of CDK4/6 with implications for cancer therapy .

Q & A

Q. Q1. What are the established synthetic routes for preparing N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

Methodological Answer: The core pyrido[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with triethyl methanetricarboxylate (TEMT) under reflux conditions. For N-cyclopentyl substitution, a post-functionalization step involves coupling the carboxylate intermediate (e.g., ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) with cyclopentylamine. Key parameters include:

  • Reaction Temperature: 150°C for TEMT-mediated cyclization to avoid side-product formation (e.g., unwanted carboxamides) .
  • Solvent Selection: High-boiling solvents like TEMT itself act as both reagent and heat-transfer medium, improving yield (74–85%) .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. Q2. How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolves zwitterionic forms (e.g., protonated nitrogen at position 1 and deprotonated C3 carbon) in the crystalline state .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify tautomeric equilibria in solution. For example, downfield shifts at δ 13.35 ppm (DMSO-d6_6) confirm enolic -OH proton participation .
  • Elemental Analysis: Matches calculated C, H, N values within 0.3% error .

Advanced Synthesis & Optimization

Q. Q3. How do substituent modifications at the N-cyclopentyl group affect reaction yields and purity?

Methodological Answer: Substituent steric bulk and electronic properties influence coupling efficiency. For example:

  • Cyclopentyl vs. Benzyl: Cyclopentylamine yields 74–78% due to optimal nucleophilicity, while bulky aryl amines (e.g., naphthyl) require longer reaction times (24–48 hrs) and higher temps (80–100°C) .
  • Byproduct Mitigation: Excess TEMT (3–5 eq.) suppresses carboxamide side-products by maintaining acylation efficiency .

Q. Q4. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Bioisosteric Analysis: Replace the pyrido[1,2-a]pyrimidine core with 4-hydroxyquinolin-2-one to assess conserved pharmacophores. Similar ED50_{50} values in writhing assays (e.g., 12–15 mg/kg) suggest bioisosteric equivalence .
  • SAR Profiling: Systematic variation of the 8-methyl and 2-hydroxy groups identifies steric hindrance as critical for receptor binding. Methyl substitution at C8 enhances metabolic stability but reduces solubility .

Biological Activity & Mechanisms

Q. Q5. What standard assays evaluate the compound’s biological activity?

Methodological Answer:

  • Analgesic Testing: Acetic acid-induced writhing model in mice (dose range: 10–50 mg/kg, i.p.) with indomethacin as a positive control. Activity is quantified by % writhing inhibition .
  • Antiviral Screening: Plaque reduction assays against RNA viruses (e.g., influenza A/H1N1) in MDCK cells, measuring IC50_{50} via viral titer reduction .

Q. Q6. How does tautomerism impact biological activity interpretation?

Methodological Answer:

  • Equilibrium States: The enol-keto tautomer ratio (e.g., 60:40 in DMSO) affects hydrogen-bonding capacity with target proteins.
  • Docking Studies: Molecular dynamics simulations show the zwitterionic form preferentially binds to COX-2’s hydrophobic pocket (ΔG = −9.2 kcal/mol) .

Analytical & Computational Challenges

Q. Q7. What analytical challenges arise in characterizing this compound?

Methodological Answer:

  • NMR Complexity: Overlapping aromatic signals (δ 7.8–8.2 ppm) require high-field instruments (≥500 MHz) and 2D techniques (HSQC, HMBC) for unambiguous assignment .
  • Chromatographic Co-elution: Reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) resolves impurities with retention time shifts ≥2 min .

Q. Q8. How can computational modeling guide structural optimization?

Methodological Answer:

  • QSAR Models: Hammett σ constants correlate C3-carboxamide electronic effects with analgesic potency (R2^2 = 0.89) .
  • ADMET Prediction: In silico tools (e.g., SwissADME) predict moderate BBB permeability (logBB = −0.5) and CYP3A4-mediated metabolism .

Data Contradictions & Resolution

Q. Q9. How to address discrepancies in reported IC50_{50}50​ values across studies?

Methodological Answer:

  • Assay Standardization: Normalize cell viability data using MTT vs. resazurin assays to control for redox interference .
  • Batch Analysis: Compare multiple synthetic batches (≥3) to rule out impurity-driven variability (e.g., residual TEMT ≤0.1%) .

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